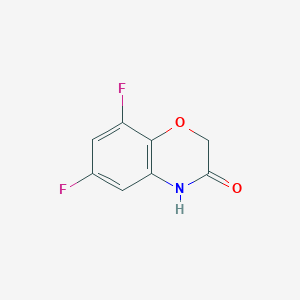

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Übersicht

Beschreibung

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of benzoxazine and serves as a building block for various natural and synthetic organic compounds .

Synthesis Analysis

This compound can be synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Other methods include hydrogenation in the presence of Raney nickel in ethanol to give a cyclic product .Molecular Structure Analysis

The molecular formula of 6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is C9H7F2NO . Its molecular weight is 183.15 g/mol . The compound has a topological polar surface area of 29.1 Ų .Chemical Reactions Analysis

The compound can undergo hydrogenation in the presence of Raney nickel in ethanol to give a cyclic product . It has also been used in the synthesis of pyrimidine conjugates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.15 g/mol . It has a topological polar surface area of 29.1 Ų . The compound has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrimidine Conjugates

This compound has been used in the synthesis of pyrimidine conjugates. A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its (S)-enantiomer attached via a 6-aminohexanoyl fragment were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .

Antiviral Activity

The synthesized pyrimidine conjugates have shown potential in antiviral activity. The replacement of purine with a pyrimidine fragment leads to a decrease in the anti-herpesvirus activity compared to the lead compound, purine conjugate . However, the studied compounds did not exhibit significant activity against influenza A (H1N1) virus .

Antiherpetic Activity

In another study, it was found that purine conjugates with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine containing fragments of ω-amino acids with different lengths of the polymethylene chain as a linker exhibit high antiviral activity in vitro against herpes simplex virus type 1 (HSV-1), including the acyclovir-resistant strain .

Synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans

The compound has also been used in the synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans . This provides a reliable method to construct gem-difluoro-3,4-dihydro-2H-pyrans with good to excellent yields and high enantioselectivity .

Crystal Structure Analysis

The crystal structure of (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-2H-1,4-benzoxazin-3-yl)butanoic acid has been analyzed using this compound . This helps in understanding the molecular structure and properties of the compound .

Development of New Antiherpetic Agents

The emergence of HSV strains resistant to the action of acyclovir and its analogs is a significant problem in the treatment of herpesvirus infections. The search for new antiherpetic agents with different mechanisms of action that are active against resistant strains is an urgent task. In this regard, the compound has been used in the synthesis of new purine derivatives and the search for compounds with high biological activity among them .

Wirkmechanismus

Target of Action

It has been found to exhibit antiviral activity , suggesting that it may interact with viral proteins or enzymes.

Mode of Action

It’s suggested that it may interfere with the replication process of viruses

Biochemical Pathways

Given its antiviral activity, it may impact pathways related to viral replication or protein synthesis .

Result of Action

The compound has been shown to exhibit antiviral activity in vitro . .

Eigenschaften

IUPAC Name |

6,8-difluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXKEIFWEKFERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

CAS RN |

865106-47-4 | |

| Record name | 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)

![N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931338.png)

![1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2931343.png)

![ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2931350.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)

![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2931357.png)